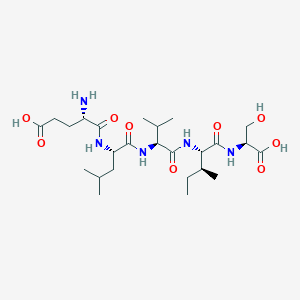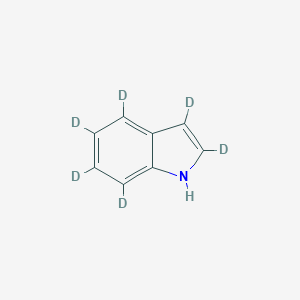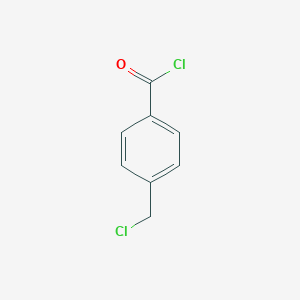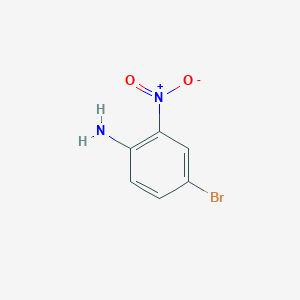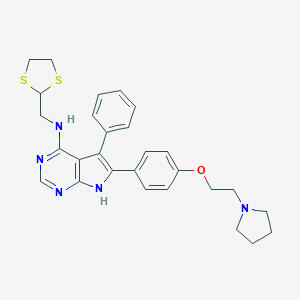
Ack1 inhibitor 37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ack1 inhibitor 37 is a compound that targets the ACK1/TNK2 Tyrosine Kinase . This kinase is known to play a significant role in cancer progression by promoting cellular homeostasis alterations . The inhibitor is specifically designed to counteract these effects .
Molecular Structure Analysis
Ack1 inhibitor 37 has a molecular formula of C28H31N5OS2 . It is also known as N-((1,3-Dithiolan-2-yl)methyl)-5-phenyl-6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Chemical Reactions Analysis
ACK1, the target of Ack1 inhibitor 37, has been shown to play a role in various cellular processes. For instance, it has been found to promote the phosphorylation of AKT at Tyr176 and androgen receptor (AR) at Tyr267 & Tyr363, which are crucial for the neoplastic transformation of cells .
Physical And Chemical Properties Analysis
Ack1 inhibitor 37 has a molecular weight of 517.7 g/mol . It has a complex structure with 36 heavy atoms and a topological polar surface area of 117 Ų . The compound also has a high XLogP3-AA value of 6, indicating its lipophilicity .
Direcciones Futuras
Research into ACK1 inhibitors like Ack1 inhibitor 37 is ongoing, with a focus on improving their antitumor efficacy . For instance, one study found that blocking lysosomal degradation with chloroquine or bafilomycin A1 enhanced the cytotoxic effects of an ACK1 inhibitor on lung cancer cells . This suggests that autophagy could play a role in therapy evasion, and targeting this process could improve the effectiveness of ACK1 inhibitors .
Propiedades
IUPAC Name |
N-(1,3-dithiolan-2-ylmethyl)-5-phenyl-6-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5OS2/c1-2-6-20(7-3-1)24-25-27(29-18-23-35-16-17-36-23)30-19-31-28(25)32-26(24)21-8-10-22(11-9-21)34-15-14-33-12-4-5-13-33/h1-3,6-11,19,23H,4-5,12-18H2,(H2,29,30,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLXSIPWULUCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)N=CN=C4NCC5SCCS5)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ack1 inhibitor 37 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
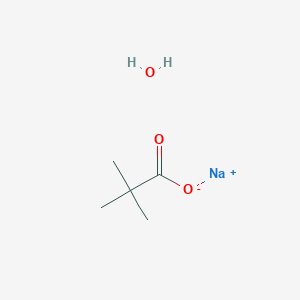
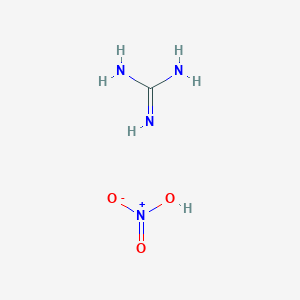
![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)
![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)
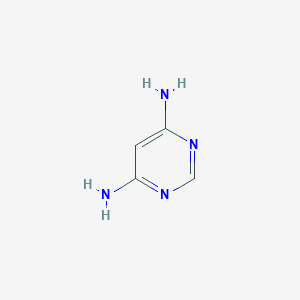
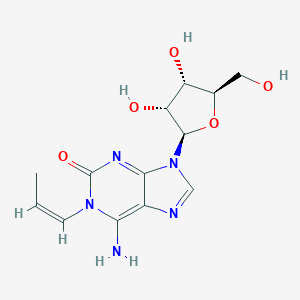
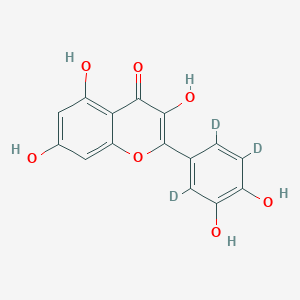
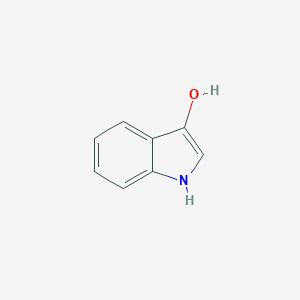
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
